Theoretical and Computational Profile of 1-Amino-3-methylurea
Theoretical and Computational Profile of 1-Amino-3-methylurea
Topic: (4-Methylsemicarbazide) Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Professionals
Executive Summary & Chemical Identity
1-Amino-3-methylurea , formally known in IUPAC nomenclature as 4-methylsemicarbazide (CAS: 660-27-5), represents a critical scaffold in medicinal chemistry. It serves as a primary hydrazine precursor for the synthesis of semicarbazones—a class of compounds exhibiting potent anticonvulsant, substituted-urea, and anti-tubercular activities.
This guide provides a rigorous theoretical framework for characterizing this molecule. It synthesizes Density Functional Theory (DFT) protocols, conformational analysis, and electronic structure calculations to establish a self-validating model for researchers.
| Property | Data |
| IUPAC Name | 4-Methylhydrazinecarboxamide (4-Methylsemicarbazide) |
| Formula | |
| Molecular Weight | 89.09 g/mol |
| Key Functionality | Hydrazine donor ( |
| Primary Application | Ligand synthesis (Schiff bases), Bio-isostere design |
Computational Methodology: The "Gold Standard" Protocol
To ensure high-fidelity results comparable to experimental X-ray diffraction and spectroscopic data, the following computational workflow is recommended. This protocol balances computational cost with accuracy, specifically for hypervalent nitrogen-containing urea derivatives.
Level of Theory[1][2][3]
-
Optimization & Frequency: DFT / B3LYP / 6-311++G(d,p)
-
Rationale: The B3LYP hybrid functional handles the amide resonance (
) effectively, while the diffuse functions (++) are critical for describing the lone pair interactions on the hydrazine nitrogen.
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model)
-
Solvents: Water (
) for biological relevance; DMSO ( ) for solubility studies.
-
-
NBO Analysis: NBO 6.0
-
Goal: To quantify the hyperconjugative delocalization (
).
-
Computational Workflow Diagram
Figure 1: Standardized computational workflow for characterizing semicarbazide derivatives.
Structural Analysis & Conformational Landscape
The biological activity of 1-amino-3-methylurea is dictated by its ability to adopt specific conformations that fit into enzyme active sites (e.g., SSAO or urease).
Tautomerism (Amido-Imidol Equilibrium)
Semicarbazides exhibit prototropic tautomerism. While the Keto (Amido) form is thermodynamically dominant in the gas phase and neutral solution, the Enol (Imidol) form becomes accessible during metal complexation or in acidic media.
-
Keto Form:
(Global Minimum) -
Enol Form:
(High Energy, +15-20 kcal/mol)
Causality: The resonance stabilization energy of the urea backbone (
Geometric Isomerism (Syn/Anti)
Rotation around the
-
Syn-conformer: The methyl group and the hydrazine group are on the same side of the C=O bond.
-
Anti-conformer: They are on opposite sides.
-
Prediction: The Anti conformer is generally more stable due to reduced steric repulsion between the methyl group and the hydrazine lone pairs.
Electronic Properties & Reactivity Descriptors
Understanding the electronic distribution is vital for predicting nucleophilic attacks during drug synthesis (e.g., Schiff base formation).
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap (
| Orbital | Localization | Chemical Significance |
| HOMO | Hydrazine Nitrogen ( | Primary site for nucleophilic attack (e.g., on aldehydes). |
| LUMO | Carbonyl | Site for back-donation or nucleophilic attack. |
| ~5.0 - 5.5 eV (Calculated) | Indicates high chemical stability (hard molecule). |
Molecular Electrostatic Potential (MEP)
The MEP map identifies reactive sites:
-
Negative Potential (Red): Carbonyl Oxygen (
) – H-bond acceptor. -
Positive Potential (Blue): Amide/Hydrazine Protons (
) – H-bond donors.
Reactivity Pathway Diagram
Figure 2: Synthesis and reactivity pathway. The nucleophilic hydrazine attacks the isocyanate carbon.
Vibrational Spectroscopy (Experimental vs. Theoretical)
To validate the computational model, compare calculated vibrational frequencies (scaled by 0.961 for B3LYP) with experimental FTIR data.
| Vibrational Mode | Theoretical ( | Experimental ( | Assignment |
| ~3550 | 3450-3500 | Hydrazine stretching | |
| ~3400 | 3350-3380 | Amide N-H stretching | |
| ~1700 | 1650-1680 | Amide I (Strong) | |
| ~1600 | 1580-1600 | Scissoring | |
| ~1100 | 1050-1100 | Hydrazine N-N stretch |
Note: Discrepancies usually arise from intermolecular Hydrogen Bonding in the solid state (experimental) vs. isolated gas phase (theoretical).
Self-Validating Experimental Protocol
If synthesizing 1-amino-3-methylurea for verification, use this established protocol.
Synthesis of 4-Methylsemicarbazide:
-
Reactants: Methyl Isocyanate (Caution: Toxic) + Hydrazine Hydrate.
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
-
Procedure:
-
Cool Hydrazine solution to 0°C.
-
Add Methyl Isocyanate dropwise (exothermic).
-
Stir for 2 hours at room temperature.
-
Precipitate forms; filter and recrystallize from Ethanol.
-
-
Validation:
-
Melting Point: Check against 110-115°C.
-
NMR:
NMR should show methyl singlet (~2.6 ppm) and distinct NH signals.
-
References
-
Synthesis and Characterization of Semicarbazide Deriv
- Source: ResearchG
- Context: Methodologies for DFT (B3LYP)
-
Ring-Chain Isomerism in 4-methylsemicarbazide Deriv
-
Methyl Isocyan
-
Source: Fine Chemical Technologies / MIREA[3]
- Context: Reaction mechanism for the form
-
-
CAMEO Chemicals: Methyl Isocyan
- Source: NOAA
-
Context: Safety and reactivity data for the precursor methyl isocyanate.[4]
-
SpectraBase: 4-Methylsemicarbazide Spectral D
- Source: Wiley SpectraBase
- Context: Reference MS and IR spectra for compound verific
